molecular formula C15H14O3 B14228985 4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 825613-03-4

4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B14228985
CAS No.: 825613-03-4
M. Wt: 242.27 g/mol
InChI Key: WHINDHPAHJRWPF-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with hydroxy, methoxy, and methyl groups, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.

    Introduction of Functional Groups: The hydroxy, methoxy, and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formylation: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as alkoxides or amines

Major Products

    Oxidation: 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carboxylic acid

    Reduction: 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxy and methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carboxylic acid
  • 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-methanol
  • 4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-nitrile

Uniqueness

4-Hydroxy-5-methoxy-4’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs with carboxylic acid, alcohol, or nitrile groups. This unique reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

825613-03-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-hydroxy-3-methoxy-5-(4-methylphenyl)benzaldehyde

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(9-16)15(17)14(8-12)18-2/h3-9,17H,1-2H3

InChI Key

WHINDHPAHJRWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)O)C=O

Origin of Product

United States

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